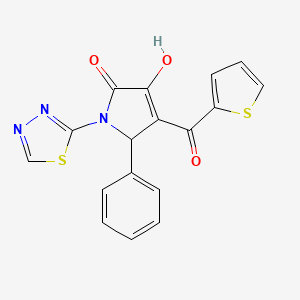
2-(4-biphenylyl)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate
描述
The compound "2-(4-biphenylyl)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate" appears to be a complex organic molecule, which may exhibit interesting chemical and physical properties due to its unique structural components. These include the biphenyl group, which is known for its role in the synthesis of polymers and pharmaceuticals, and the pyrrolidine carboxylate structure, which is often found in bioactive molecules.
Synthesis Analysis
While the exact synthesis of the specified compound is not detailed in available literature, related compounds have been synthesized through various organic reactions. For example, Yahya Nural et al. (2018) describe the synthesis of a complex bicyclic compound involving pyrrolidine structures through cyclization reactions, which could offer insights into potential synthetic routes for the compound (Nural et al., 2018).
Molecular Structure Analysis
Structural characterization of similar compounds is often achieved using techniques such as NMR, FT-IR, MS, and X-ray crystallography. For instance, the molecular structure and stereochemistry of complex organic molecules have been determined by single crystal X-ray diffraction studies, as demonstrated by A. Ramazani et al. (2019) (Ramazani et al., 2019).
Chemical Reactions and Properties
Chemical reactivity and properties can be inferred from functional groups present within the molecule. Compounds containing pyrrolidine and biphenyl structures have been studied for their reactivity in various chemical reactions, including cycloadditions and substitution reactions, which may provide insights into the reactivity of the compound .
Physical Properties Analysis
The physical properties of organic compounds can often be predicted based on their molecular structure. Properties such as melting point, boiling point, and solubility are influenced by molecular weight, polarity, and functional groups. For compounds with similar structural features, studies like those conducted by Perla Islas-Jácome et al. (2023) may offer comparative data (Islas-Jácome et al., 2023).
Chemical Properties Analysis
The chemical properties of a compound, including acidity, basicity, reactivity with other chemicals, and stability, can be assessed through experimental studies. For related compounds, methodologies such as potentiometric titration and spectroscopic analysis have been used to determine acid dissociation constants and other chemical properties, as described by Yahya Nural et al. (2018) (Nural et al., 2018).
属性
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO4/c26-21-8-4-5-9-22(21)27-15-20(14-24(27)29)25(30)31-16-23(28)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-13,20H,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNUYIHQOJLZSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2Cl)C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(benzyloxy)phenyl]-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4014431.png)
![benzyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4014435.png)
![methyl 4-[10-(cyclopropylcarbonyl)-3-(2-furyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B4014438.png)
![1-({[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4014454.png)

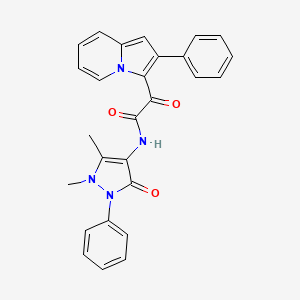
![6-methyl-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine](/img/structure/B4014473.png)
![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B4014487.png)
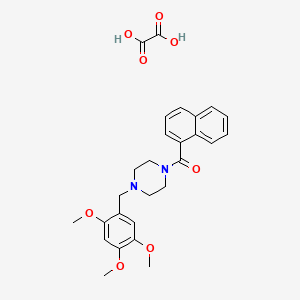
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-3,4,5-trimethoxybenzamide](/img/structure/B4014497.png)
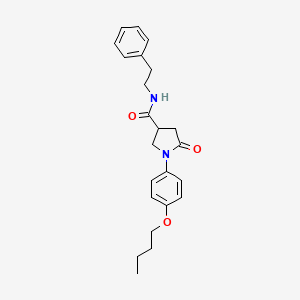
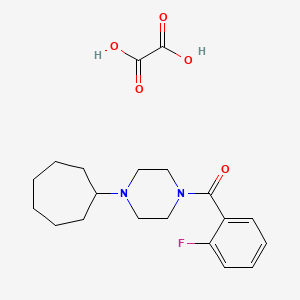
![3-(4-fluorophenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014512.png)
